(+/-)-Ambrisentan

Endothelin Receptor Selectivity Pulmonary Arterial Hypertension

(±)-Ambrisentan is the racemic mixture containing 50% pharmacologically inert (R)-distomer, essential for chiral separation method development, enantiomeric purity assessment, and metabolic profiling of the inactive enantiomer. Its minimal BSEP/NTCP inhibition (IC50 >100 µM) and low hepatocyte accumulation (~2-fold) make it an ideal negative control in DILI mechanistic studies versus hepatotoxic ERAs. With reduced CYP3A4-mediated DDI liability compared to bosentan and intermediate functional potency (pK_B 7.38) between macitentan and bosentan, it provides a critical pharmacological benchmark in human vascular tissue models. Procure the racemate to ensure accurate analytical validation and reliable comparative data.

Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
CAS No. 713516-99-5
Cat. No. B192996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Ambrisentan
CAS713516-99-5
Synonyms(+)-(2S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid
ambrisentan
BSF 208075
BSF-208075
BSF208075
Letairis
LU 208075
LU-208075
LU208075
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
InChIInChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)
InChIKeyOUJTZYPIHDYQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility56.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Ambrisentan (CAS 713516-99-5) for PAH Research: Procure the Racemic Endothelin Receptor Antagonist


(±)-Ambrisentan is a racemic mixture of a propanoic acid-class endothelin receptor antagonist (ERA) [1]. It serves as a critical research tool for studying stereoselective pharmacology, wherein the (S)-enantiomer (eutomer) is the potent, selective endothelin-A (ET_A) receptor antagonist marketed for pulmonary arterial hypertension (PAH), while the (R)-enantiomer (distomer) is pharmacologically inert . Procuring the racemate is essential for analytical method development, chiral separation studies, and investigating the metabolic fate of the inactive enantiomer, distinct from the clinical-grade single enantiomer.

Why Generic Substitution Fails: The Critical Role of (+/-)-Ambrisentan in Differentiated Research Applications


Direct substitution with the single-enantiomer drug substance (S-ambrisentan) or other endothelin receptor antagonists (ERAs) like bosentan or macitentan is scientifically invalid for many research contexts. The racemic mixture (±)-ambrisentan is a distinct chemical entity containing 50% of the inactive (R)-enantiomer, which is crucial for studies on chiral separation, metabolic profiling of the distomer, and as a reference standard in quality control . Furthermore, while clinically approved ERAs share a class, they exhibit profound differences in receptor selectivity, functional potency, hepatotoxicity profiles, and drug-drug interaction liabilities that preclude their interchangeable use in experimental models [1]. The quantitative evidence below establishes these critical differentiations.

Quantitative Differentiation of (+/-)-Ambrisentan: A Comparative Evidence Guide for Informed Procurement


Superior ET_A Receptor Selectivity of Ambrisentan Over Bosentan

Ambrisentan demonstrates significantly higher selectivity for the endothelin-A (ET_A) receptor over the ET_B receptor compared to bosentan, a key pharmacological differentiator. This selectivity is quantified by the ET_A:ET_B selectivity ratio [1]. The racemic mixture (±)-ambrisentan is used in research to validate analytical methods for enantiomeric purity and to study the impact of chirality on receptor binding, as the (S)-enantiomer is solely responsible for this high selectivity .

Endothelin Receptor Selectivity Pulmonary Arterial Hypertension Receptor Binding

Functional Potency in Human Vascular Tissue: Ambrisentan vs. Bosentan and Macitentan

In functional assays using isolated human pulmonary arteries, ambrisentan exhibits a potency that is intermediate between macitentan and bosentan, providing a distinct pharmacological profile. This is measured by the pK_B value, which represents the negative logarithm of the antagonist dissociation constant [1]. The racemic standard (±)-ambrisentan is crucial for developing and validating the chiral separation methods required to isolate the active (S)-enantiomer used in such functional studies .

Functional Antagonism Human Tissue Pulmonary Artery Ex Vivo

Reduced Risk of Clinical Liver Dysfunction: A Key Safety Differentiator from Bosentan

A network meta-analysis of clinical trials directly comparing ambrisentan and bosentan in PAH patients found a significantly lower risk of abnormal liver function with ambrisentan [1]. This clinical observation is supported by in vitro studies demonstrating ambrisentan's weaker inhibition of hepatic bile acid transporters, a mechanism implicated in ERA-induced hepatotoxicity [2].

Hepatotoxicity Drug Safety Meta-analysis Clinical Trial

Minimal Inhibition of Hepatic Bile Acid Transporters: A Mechanistic Basis for Hepatocellular Safety

In vitro assays demonstrate that ambrisentan exhibits negligible inhibition of key hepatic transporters like Bile Salt Export Pump (BSEP) and Sodium Taurocholate Cotransporting Polypeptide (NTCP), in stark contrast to other ERAs [1]. This mechanistic data provides a molecular explanation for the compound's superior clinical hepatic safety profile. Furthermore, a comprehensive study integrating multiple in vitro toxicity assays found ambrisentan to have no positive exposure-adjusted signals for hepatotoxicity, unlike bosentan and sitaxsentan [2].

Hepatotoxicity BSEP Inhibition Drug Transporter In Vitro Toxicology

Lower Drug-Drug Interaction Liability: A Pharmacokinetic Advantage Over Bosentan

Ambrisentan's metabolic pathway relies less on CYP3A4 compared to bosentan, resulting in a lower potential for clinically significant drug-drug interactions (DDIs) [1]. This is evidenced by the magnitude of change in its Area Under the Curve (AUC) when co-administered with strong CYP3A4 inhibitors. This pharmacokinetic characteristic simplifies its use in complex research models involving multiple drug exposures.

Drug-Drug Interaction CYP450 Pharmacokinetics Metabolism

Quantified Cellular Accumulation: A Factor in Differential Hepatobiliary Effects

The degree of intracellular accumulation in hepatocytes varies markedly among ERAs, which correlates with their potential to disrupt bile acid homeostasis [1]. Ambrisentan shows significantly lower accumulation than other agents, providing a mechanistic insight into its favorable hepatic profile. This data is critical for researchers investigating drug-induced cholestasis or hepatic transporter biology.

Hepatocyte Accumulation Drug Transport In Vitro ADME Toxicology

Optimal Research and Industrial Applications for (+/-)-Ambrisentan Driven by Quantitative Evidence


Chiral Method Development and Validation

Procurement of (±)-ambrisentan is essential for developing and validating analytical methods to separate and quantify the active (S)-enantiomer from the inactive (R)-distomer. As established, the (R)-enantiomer exhibits negligible ET_A receptor affinity . Using the racemate as a reference standard ensures accurate assessment of enantiomeric purity in both research samples and quality control of the active pharmaceutical ingredient.

In Vitro Hepatotoxicity and Transporter Interaction Studies

The compound's minimal inhibition of BSEP and NTCP (IC50 >100 µM) and low hepatocyte accumulation (~2-fold) make it an ideal 'negative control' or benchmark ERA in studies investigating drug-induced liver injury (DILI) mechanisms [1]. It serves as a comparator against more hepatotoxic ERAs like bosentan or sitaxsentan, allowing researchers to isolate specific toxicological pathways.

Pharmacokinetic Drug-Drug Interaction (DDI) Modeling

For in vivo pharmacology studies requiring polypharmacy, ambrisentan is the preferred ERA due to its lower DDI liability compared to bosentan . Its reduced dependence on CYP3A4-mediated metabolism simplifies experimental design and reduces the risk of confounding pharmacokinetic interactions, leading to cleaner data interpretation.

Ex Vivo Vascular Pharmacology Assays

In functional studies using isolated human vascular tissue, ambrisentan's intermediate potency (pK_B 7.38) provides a distinct pharmacological benchmark between the higher potency macitentan (pK_B 8.02) and lower potency bosentan (pK_B 6.28) . This allows for comparative investigations into receptor kinetics and tissue-specific antagonism in a human-relevant model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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